Nc1ccc-2c(Cc3cc(Br)ccc-23)c1
, which describes its structure in terms of the connectivity of atoms.
A more controlled and efficient approach involves a multi-step synthesis. [] This approach uses commercially available starting materials and avoids non-selective bromination. It involves the synthesis of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene as a key intermediate, which can be further functionalized to obtain 2-Amino-7-bromofluorene.
The bromine atom in 2-Amino-7-bromofluorene makes it highly reactive in various coupling reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, ] These reactions allow the construction of complex molecules by forming a carbon-carbon bond between the fluorene unit and a variety of other aromatic compounds.
2-Amino-7-bromofluorene exhibits fluorescence quenching properties in the presence of quencher molecules like chloromethanes. [] The mechanism of this quenching involves the formation of a non-emissive charge-transfer complex between the excited state of 2-Amino-7-bromofluorene (acting as a fluorophore) and the quencher molecule.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: